tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate
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Overview
Description
tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate: is a chemical compound with the molecular formula C12H15Cl2N3O2 . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Mode of Action
These properties enhance favorable interaction with macromolecules .
Biochemical Pathways
It is known that similar compounds can serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have been found to be moderately active against several microorganisms when screened in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate typically involves the reaction of 4,5-dichloro-6-hydroxypyridazine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Hydrolysis: tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetic acid.
Reduction: tert-Butyl 2-[4,5-dichloro-6-hydroxy-1(6H)-pyridazinyl]acetate.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of heterocyclic compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the chemical industry, it is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of compounds with specific desired properties.
Comparison with Similar Compounds
- tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate is unique due to the presence of the pyridazine ring with two chlorine atoms and a tert-butyl ester group. This structure imparts specific reactivity and properties that differentiate it from other similar compounds. For example, the presence of chlorine atoms can enhance its reactivity in substitution reactions, while the tert-butyl ester group provides stability and solubility in organic solvents.
Properties
IUPAC Name |
tert-butyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3/c1-10(2,3)17-7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXQXGIFINLATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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